molecular formula C19H21N5O2 B2656988 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 920460-82-8

2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2656988
CAS RN: 920460-82-8
M. Wt: 351.41
InChI Key: UDKMJPKFEVIVFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound contains several functional groups, including an ethoxy group (-OCH2CH3), a phenyl group (C6H5), a p-tolyl group (C6H4CH3), a tetrazolyl group (C2H2N4), and an acetamide group (CH3CONH2). These groups contribute to the overall properties of the compound.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the tetrazolyl group is known to participate in various reactions, including cycloaddition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of various functional groups would influence its polarity, solubility, melting point, boiling point, and other properties.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study explores the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide, in human and rat liver microsomes. The carcinogenic potential of these herbicides, their metabolic pathways, and the role of cytochrome P450 isoforms in their metabolism are detailed, highlighting the complex biochemical interactions and potential risks associated with their use (Coleman et al., 2000).

Novel Co(II) and Cu(II) Coordination Complexes

Research on pyrazole-acetamide derivatives demonstrates the formation of novel Co(II) and Cu(II) coordination complexes, revealing their potential in the development of new materials with significant antioxidant activity. This study emphasizes the structural diversity and functional properties of acetamide-based compounds, contributing to the broader understanding of their applications in material science and biochemistry (Chkirate et al., 2019).

Orientational Isomerism in Heterodimeric Capsules

The study explores the orientational isomerism controlled by electronic environments in self-assembling heterodimeric capsules. This research highlights the intricate balance of interactions that govern the assembly and functional properties of molecular capsules, offering insights into the design of complex molecular systems for targeted applications (Kobayashi et al., 2007).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential biological activities given the presence of the tetrazolyl group .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-26-17-10-6-15(7-11-17)12-19(25)20-13-18-21-22-23-24(18)16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMJPKFEVIVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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